4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid is a complex organic molecule, valued for its distinct chemical structure and potential applications in various scientific fields. It features a fluorenylmethoxycarbonyl group and a pyrazole moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation involves several steps, typically starting with the synthesis of intermediate compounds that are subsequently transformed. A common approach might include:
Formation of the fluorenylmethoxycarbonyl (Fmoc) protected amine.
Synthesis of the pyrazole derivative.
Coupling reactions to introduce the trifluoroethyl and carboxylic acid groups.
Industrial Production Methods: Industrial synthesis often involves optimization for scale, focusing on yield, purity, and cost-effectiveness. Techniques like catalytic hydrogenation, use of protecting groups, and solvent selection are critical.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Removal of oxygen or introduction of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.
Reduction: : Employing hydrogen gas with a palladium catalyst.
Substitution: : Utilizing halogens like chlorine or bromine under controlled conditions.
Major Products: The reactions typically yield derivatives that maintain the core structure but exhibit modified functional groups, enhancing their properties for specific applications.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis to create complex molecules. Biology : Studied for its interactions with biological macromolecules. Medicine : Potential precursor in drug development, especially for anti-inflammatory and anticancer drugs. Industry : Used in the synthesis of advanced materials like polymers.
Mechanism of Action
The compound's effects are mediated by its ability to interact with specific molecular targets, such as enzymes or receptors. Its mechanism often involves inhibition or activation of these targets, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-pyrazole-3-carboxylic acid
Uniqueness: Compared to similar molecules, 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid offers a distinct combination of fluorinated and pyrazole components, providing unique reactivity and biological interactions that are beneficial in specialized applications.
There you go. Is there any specific part you want to dive deeper into, or another topic on your mind?
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O4/c22-21(23,24)11-27-9-17(18(26-27)19(28)29)25-20(30)31-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-9,16H,10-11H2,(H,25,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVBMOXYTPCPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN(N=C4C(=O)O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.